molecular formula C19H21ClN2O4 B6539644 2-(4-chlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide CAS No. 1060360-60-2

2-(4-chlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

Cat. No.: B6539644
CAS No.: 1060360-60-2
M. Wt: 376.8 g/mol
InChI Key: NLTYTJODQGQSKO-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, featuring a 4-chlorophenoxy group linked to an acetamide core.

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-25-11-10-21-18(23)12-14-2-6-16(7-3-14)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTYTJODQGQSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic derivative of acetamide, notable for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a 4-chlorophenoxy group and a N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl) moiety. The molecular formula is C₁₈H₁₈ClN₃O₃, and its molecular weight is approximately 363.81 g/mol. The presence of the chlorophenoxy group is significant as it often contributes to enhanced biological activity, particularly in pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-chlorophenol and various acetamides. The detailed synthetic pathway often includes coupling reactions facilitated by coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) , which enhances yield and purity.

  • Inhibition of Osteoclastogenesis : Recent studies have demonstrated that derivatives of this compound exhibit strong inhibitory effects on osteoclastogenesis, which is crucial for bone resorption processes. This activity is particularly relevant in conditions such as osteoporosis where abnormal osteoclast activity leads to bone loss .
  • Gene Expression Modulation : The compound has been shown to alter mRNA expressions of osteoclast-specific marker genes, indicating its role in regulating gene expression related to bone metabolism .
  • In Vitro and In Vivo Efficacy : In vitro studies indicate that the compound suppresses the formation of mature osteoclasts and inhibits F-actin belt formation, a critical component in osteoclast function. In vivo models further support these findings, showing prevention of ovariectomy-induced bone loss .

Study 1: Osteoclast Inhibition

A study published in Journal of Cellular and Molecular Medicine reported that N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (a related compound) effectively inhibited osteoclastogenesis. The study utilized both in vitro assays and in vivo models to demonstrate significant reductions in bone resorption markers and osteoclast activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar chlorophenoxy derivatives, showcasing their potential against various bacterial strains. This highlights a broader spectrum of biological activities beyond bone metabolism regulation .

Data Summary

Activity Mechanism Reference
Osteoclastogenesis InhibitionAlters mRNA expression; inhibits F-actin belt formation
Antimicrobial ActivityEffective against various bacterial strains
Bone Resorption PreventionPrevents OVX-induced bone loss

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Evidence ID
Target Compound 4-Chlorophenoxy, [(2-methoxyethyl)carbamoyl]methyl ~406.85 (estimated) Hydrophilic carbamoyl group; potential for H-bonding N/A
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Chloro-2-methylphenoxy, 4-methoxyphenylsulfamoyl 433.84 Sulfonamide group enhances metabolic stability; methylphenoxy increases lipophilicity
2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 6-Methylbenzothiazole 423.89 Benzothiazole enables π-π stacking; may enhance kinase inhibition
2-(4-Chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide Bulky 2-phenylpropan-2-ylphenoxy 494.00 Steric hindrance likely reduces membrane permeability
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Allyl, 4-methoxyphenyl 386.87 Bifunctional acetamide; allyl group may confer reactivity

Key Observations :

  • The target compound’s 2-methoxyethyl carbamoyl group balances hydrophilicity and flexibility, contrasting with sulfonamides () or benzothiazoles (), which prioritize rigid, planar interactions.
  • Bulky substituents (e.g., ) reduce solubility but may improve target specificity .

Key Observations :

  • The target compound likely employs TBTU or similar coupling agents (common in acetamide syntheses) but may face yield limitations (~50–60%) due to its hydrophilic substituents .
  • ’s high yield (80%) suggests that less sterically hindered routes improve efficiency .

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) LogP (Predicted) Hydrogen Bonding Evidence ID
Target Compound ~120–130 (estimated) ~2.8 Donors: 2; Acceptors: 5 N/A
2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide N/A 1.327 (density) Polar pyrrolidinylcarbonyl enhances solubility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N/A ~1.5 (estimated) Nitro and sulfonyl groups increase polarity
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 124.9–125.4 ~3.0 Methoxy and allyl groups balance lipophilicity

Key Observations :

  • The target’s 2-methoxyethyl carbamoyl group likely improves water solubility compared to nitro or sulfonyl analogs () but may reduce passive diffusion .
  • ’s pyrrolidinylcarbonyl substituent demonstrates how cyclic amines enhance solubility without compromising stability .

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